L-phenylalanyl-L-prolinamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64774-32-9 |
|---|---|
Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H19N3O2/c15-11(9-10-5-2-1-3-6-10)14(19)17-8-4-7-12(17)13(16)18/h1-3,5-6,11-12H,4,7-9,15H2,(H2,16,18)/t11-,12-/m0/s1 |
InChI Key |
HAZDSEVQCDGJTA-RYUDHWBXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for L Phenylalanyl L Prolinamide
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis is a widely utilized method for creating peptides, where the growing peptide chain is anchored to a solid resin support. lsu.edu This technique simplifies the purification process as excess reagents and byproducts can be washed away after each reaction step. lsu.edu
Selection and Optimization of Resin Supports
The choice of resin is a critical first step in SPPS, particularly for the synthesis of peptide amides like L-phenylalanyl-L-prolinamide. The resin provides a stable anchor for the C-terminal amino acid, in this case, proline amide.
Commonly used resins for peptide amide synthesis include Rink amide and Sieber amide resins. peptide.combiotage.com These resins are designed to release the peptide as a C-terminal amide upon cleavage with an acid, such as trifluoroacetic acid (TFA). biotage.comresearchgate.net The Rink amide resin is a popular choice due to its straightforward loading of the first amino acid and its compatibility with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. biotage.com Sieber amide resin offers an alternative, especially when dealing with sterically hindered amino acids, as it is also sensitive to mild acidic conditions. biotage.com
The physical properties of the resin, such as its polymer composition and loading capacity, also play a significant role. Polystyrene (PS)-based resins are common, but for complex or aggregation-prone sequences, more hydrophilic supports like polyethylene (B3416737) glycol (PEG)-grafted polystyrene (PEG-PS) or ChemMatrix® resins can improve synthesis outcomes by enhancing solvent swelling and peptide chain solvation. researchgate.netbiotage.com The loading capacity, typically in the range of 0.1 to 1.2 mmol/g, should be chosen based on the length of the peptide; for a short dipeptide like this compound, a standard substitution resin is generally suitable. peptide.com
Table 1: Common Resins for Peptide Amide Synthesis
| Resin Name | Linker Type | Cleavage Condition | Key Features |
|---|---|---|---|
| Rink Amide | Amide-forming | Concentrated TFA biotage.com | Easy loading, compatible with Fmoc chemistry. biotage.com |
| Sieber Amide | Amide-forming | Mildly acidic conditions biotage.com | Good for sterically hindered amino acids. biotage.com |
| MBHA | Amide-forming | HF biosynth.com | Typically used with Boc chemistry. peptide.combiosynth.com |
| ChemMatrix® | PEG-based | Varies with linker | High swelling, hydrophilic, reduces aggregation. biotage.com |
Coupling Reagent Chemistry and Amide Bond Formation Efficiency
The formation of the amide (peptide) bond between L-phenylalanine and the resin-bound L-prolinamide requires the activation of the carboxylic acid group of phenylalanine. This is achieved using coupling reagents. creative-peptides.com The choice of coupling reagent is critical for ensuring high efficiency and minimizing side reactions, such as racemization. iris-biotech.deuni-kiel.de
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. iris-biotech.de
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), were among the first to be widely used. creative-peptides.comiris-biotech.de They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress racemization and improve yield. iris-biotech.de
Phosphonium salts , like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are effective alternatives. iris-biotech.de
Uronium/aminium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly reactive and widely used for their efficiency, especially in challenging couplings. creative-peptides.comiris-biotech.de HATU, in particular, is known for its high reactivity. iris-biotech.de
The efficiency of the coupling reaction can be influenced by factors like steric hindrance between the amino acids. The coupling of phenylalanine to a proline residue can sometimes be slow. Studies have shown that the choice of coupling reagent can significantly impact the level of epimerization, a form of racemization. For instance, in the synthesis of a Gly-Phe-Pro-NH2 sequence, using DIC/HOAt resulted in significantly lower epimerization compared to EDC/HOAt. mdpi.com
Protecting Group Strategies (e.g., Fmoc, Boc) and Deprotection Protocols
To prevent unwanted side reactions and ensure the correct peptide sequence is assembled, temporary protecting groups are used on the α-amino group of the incoming amino acid. nih.gov The two most common strategies are based on the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. masterorganicchemistry.com
Fmoc Strategy : This is currently the most common approach in SPPS. masterorganicchemistry.com The Fmoc group is stable to acids but is cleaved by a base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). alchemyst.co.uk This mild deprotection condition allows for the use of acid-labile side-chain protecting groups and linkers, which are removed at the end of the synthesis in a single step with a strong acid like TFA. masterorganicchemistry.com The synthesis of this compound using Fmoc chemistry would involve coupling Fmoc-Phe-OH to the resin-bound prolinamide, followed by deprotection of the Fmoc group with piperidine. chemimpex.com
Boc Strategy : This was the original strategy developed by Merrifield. masterorganicchemistry.com The Boc group is removed with a moderately strong acid, such as 50% TFA in dichloromethane (B109758) (DCM). peptide.com The peptide-resin linkage and any side-chain protecting groups must be stable to these conditions and are typically cleaved at the end of the synthesis with a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). biosynth.commasterorganicchemistry.com
The choice between Fmoc and Boc strategies depends on the specific peptide sequence and desired final product. The Fmoc strategy is generally preferred due to its milder deprotection conditions. masterorganicchemistry.com
Table 2: Comparison of Fmoc and Boc Protecting Group Strategies
| Feature | Fmoc Strategy | Boc Strategy |
|---|---|---|
| Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Deprotection Reagent | 20% Piperidine in DMF alchemyst.co.uk | 50% TFA in DCM peptide.com |
| Final Cleavage Reagent | Strong acid (e.g., TFA) biotage.com | Strong acid (e.g., HF) masterorganicchemistry.com |
| Advantages | Milder conditions, orthogonal protection schemes. masterorganicchemistry.com | Historical method, effective for certain sequences. |
| Disadvantages | Potential for diketopiperazine formation with Proline. | Requires handling of hazardous HF. masterorganicchemistry.com |
Cleavage Procedures and Purification Techniques
Once the synthesis of the peptide chain is complete, the final step is to cleave the peptide from the resin support and remove any remaining side-chain protecting groups. lsu.edu For peptides synthesized on Rink or Sieber amide resins using the Fmoc strategy, this is typically accomplished by treating the resin with a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA). biotage.comthermofisher.com
The cleavage cocktail often includes "scavengers" to trap reactive cationic species that are generated during the deprotection process and could otherwise modify sensitive amino acid residues. thermofisher.commasterorganicchemistry.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). thermofisher.com The exact composition of the cocktail depends on the amino acids present in the peptide. thermofisher.com For a simple dipeptide like this compound, a standard cocktail such as TFA/TIS/water would be sufficient.
After cleavage, the crude peptide is precipitated from the TFA solution, typically by adding cold diethyl ether, and then collected by filtration or centrifugation. The final product is then purified, most commonly using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the desired peptide from any deletion sequences, byproducts, or remaining impurities, yielding a highly pure product.
Solution-Phase Peptide Synthesis (LPPS) Techniques
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis, involves carrying out all reaction steps with the reactants dissolved in an appropriate organic solvent. creative-peptides.com While it can be more labor-intensive than SPPS due to the need for purification after each step, it is highly scalable and suitable for large-scale production. creative-peptides.com
Stepwise Segment Condensation Methods
In a stepwise approach, amino acids are added one at a time to the growing peptide chain. nih.gov For the synthesis of this compound, this would involve coupling a protected phenylalanine derivative (e.g., Boc-L-phenylalanine or Z-L-phenylalanine) with L-prolinamide. google.com
A common method is the mixed anhydride (B1165640) procedure . For example, t-butyloxycarbonyl-L-phenylalanine can be activated with isobutylchloroformate in the presence of a base like N-methylmorpholine. google.com This activated species is then reacted with L-prolinamide to form the protected dipeptide, Boc-L-phenylalanyl-L-prolinamide. google.com The Boc protecting group can then be removed with an acid, such as TFA, to yield the final product. google.com
Alternatively, segment condensation involves coupling pre-synthesized peptide fragments. alchemyst.co.uk While more applicable to longer peptides, the principle can be applied here. For instance, a protected dipeptide acid like Fmoc-Phe-Pro-OH could be synthesized and then amidated in a final step. chemimpex.com This approach can sometimes be more efficient and reduce the risk of side reactions that can occur during stepwise synthesis. alchemyst.co.uk Enzymatic synthesis using proteases in organic solvents has also been explored for coupling peptide fragments, offering high yields under specific conditions. nih.gov
Following the coupling reaction in solution-phase synthesis, purification is typically achieved through extraction and crystallization or chromatography to isolate the pure this compound.
Chemoselective Ligation Strategies for Dipeptide Amides
Chemoselective ligation methods are powerful tools for the construction of peptide bonds, offering high specificity and tolerance of various functional groups, which minimizes the need for protecting groups. sci-hub.se These strategies are particularly valuable in the synthesis of complex peptides and proteins. nih.govthieme-connect.de
One prominent approach involves the reaction of unprotected peptide fragments to form a new linkage. sci-hub.se Entropy-driven chemical ligation, for instance, can be achieved without the use of an organic template by reacting an N-terminal Cys-, Ser-, or Thr-containing peptide segment with a C-terminal fragment bearing an ester aldehyde. nih.gov This reaction proceeds in water and does not require protecting groups or coupling reagents. nih.gov The key is a chemoselective capture that forms a covalent ester intermediate, enabling an intramolecular O-N acyl shift to create the amide bond. nih.gov While highly effective, some chemoselective ligation methods necessitate the presence of specific amino acids like serine or cysteine, limiting their general applicability for the synthesis of all dipeptide sequences. researchgate.net
Alternative strategies focus on the activation of the C-terminus. The use of active esters is a common tactic to facilitate amide bond formation. nih.gov Recent advancements have also explored the use of N-terminal cysteine mimetics and thiol auxiliary groups to facilitate ligation reactions through thiol-thioester exchange, followed by an S-N acyl shift to form the desired amide bond. nih.gov
Optimization of Reaction Conditions and Solvent Systems
The efficiency and outcome of dipeptide amide synthesis are highly dependent on the reaction conditions and the solvent system employed. Optimization of these parameters is critical to maximize yield, minimize side reactions such as racemization, and ensure the formation of the desired product in high purity.
A variety of coupling reagents have been developed to facilitate amide bond formation under mild conditions. For example, a method utilizing oxalyl chloride and catalytic triphenylphosphine (B44618) oxide (Ph₃PO) allows for the rapid synthesis of dipeptides in high yields (67–90%) with minimal racemization. organic-chemistry.org Optimization studies for this method identified 1,2-dichloroethane (B1671644) as the ideal solvent and 20 mol% of Ph₃PO as the optimal catalyst loading. organic-chemistry.org Another efficient protocol employs a 2-chloroimidazolium chloride (IMesCl−Cl) as a coupling reagent, demonstrating broad substrate scope and good chemoselectivity. researchgate.net
The choice of solvent can significantly influence reaction outcomes. For instance, the solubility of starting materials, such as L-phenylalanine benzyl (B1604629) ester hydrochloride, varies greatly across different solvents, with methanol (B129727) generally providing the highest solubility among common organic solvents. acs.org In some cases, microwave-assisted synthesis in the presence of a Lewis acid like titanium tetrachloride in pyridine (B92270) has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields and chiral integrity. mdpi.com
The following table summarizes the optimization of reaction conditions for the synthesis of various dipeptides, highlighting the diversity of approaches.
| N-Protected Amino Acid | Coupling Reagent/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| N-Fmoc-phenylalanine | TiCl₄ | Pyridine (Microwave) | Not Specified | High | mdpi.com |
| N-Boc-amino acids | TiCl₄ | Pyridine (Microwave) | 20-40 min | 70-94 | mdpi.com |
| N-Z-protected amino acids | TiCl₄ | Pyridine (Microwave) | 30-35 min | 65-81 | mdpi.com |
| N-protected amino acids | Oxalyl chloride, Ph₃PO | 1,2-dichloroethane | < 10 min | 67-90 | organic-chemistry.org |
Chemo-Enzymatic and Biocatalytic Synthesis Methods
Chemo-enzymatic and biocatalytic approaches offer green and highly selective alternatives to traditional chemical synthesis. mdpi.com These methods leverage the inherent stereospecificity of enzymes to catalyze peptide bond formation under mild, aqueous conditions, often without the need for protecting groups. mdpi.comresearchgate.net
Protease-Catalyzed Peptide Bond Formation
Proteases, enzymes that naturally hydrolyze peptide bonds, can be used in reverse to synthesize peptides under specific conditions. mdpi.comresearchgate.net In aqueous environments, the equilibrium typically favors hydrolysis; however, this can be shifted towards synthesis by using low-water conditions or by immobilizing one of the amino components on a solid support, such as a PEGA resin. researchgate.netresearchgate.net This resin-bound approach has been shown to produce dipeptides in high yields even in bulk aqueous solution. researchgate.netresearchgate.net
Thermolysin is a particularly versatile protease for peptide synthesis due to its broad substrate specificity. researchgate.netresearchgate.net It has been successfully used to catalyze the formation of dipeptides from various acyl donors. researchgate.net Chymotrypsin is another protease that can be utilized, and its effectiveness can be enhanced by chemical modification to improve its solubility in organic media. google.com
Stereoselective Biocatalytic Approaches
Biocatalysis provides a powerful platform for the synthesis of enantiomerically pure amino acids and peptides. rsc.org Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, which can be exploited for kinetic resolutions of racemic mixtures or for the direct asymmetric synthesis of chiral molecules. rsc.orgrsc.org
For example, the truncated A domain of tyrocidine synthetase 1 (TycA) can catalyze the formation of dipeptides like L-phenylalanyl-L-phenylalanine and L-phenylalanyl-L-leucinamide. d-nb.info This method is notable for its ability to work with a combination of amino acids and amides. d-nb.info Other enzymatic systems, such as those involving transaminases, are widely employed for the synthesis of unnatural amino acids, which can then be incorporated into dipeptides. rsc.org These enzymes often exhibit broad substrate specificity and high enantioselectivity. rsc.org
The following table provides examples of enzyme-catalyzed dipeptide synthesis.
| Enzyme | Substrates | Product | Yield (%) | Reference |
| Thermolysin | Z-Asp + L-Phe-OMe | Z-Asp-L-Phe-OMe (Aspartame precursor) | High | researchgate.net |
| Chymotrypsin | α-Bz-Lys-OMe + Phe-NH₂ | α-Bz-Lys-Phe-NH₂ | >98 | google.com |
| TycA-A domain | L-tryptophan + L-proline | L-tryptophyl-L-proline | Not specified | d-nb.info |
| Papain | Carbamoylmethyl ester (acyl donor) | Dipeptide | Not specified | mdpi.com |
Advanced Synthetic Methodologies for Enantiopure Dipeptide Amides
The development of advanced synthetic methodologies is crucial for producing enantiopure dipeptide amides, which are essential for structure-activity relationship studies and the development of peptide-based therapeutics. nih.gov These methods often focus on creating conformationally restricted dipeptide mimetics or employing novel catalytic systems to ensure high stereoselectivity. nih.gov
One approach involves the synthesis of rigid dipeptide mimetics, such as indolizidinone amino acids, which can be synthesized from inexpensive starting materials like glutamic acid. acs.org These methods provide access to all possible stereoisomers of the target molecule, allowing for a thorough exploration of its biological activity. acs.org
Catalytic methods that avoid racemization are also at the forefront of advanced synthesis. The use of triphenylphosphine oxide in conjunction with oxalyl chloride is one such method that facilitates rapid amide bond formation without compromising the stereochemical integrity of the amino acid substrates. organic-chemistry.org Similarly, the use of a di(1H-imidazole-1-yl)dimethylsilane-mediated and Ta(OEt)₅-catalyzed reaction has been shown to produce dipeptides with excellent diastereoselectivity. acs.org
Furthermore, one-pot chemoenzymatic processes are emerging as a powerful strategy. nih.gov These methods combine the selectivity of biocatalysis with the efficiency of chemical transformations to produce complex molecules, such as substituted L-proline derivatives, in a single reaction vessel. nih.gov
Molecular and Supramolecular Characterization of L Phenylalanyl L Prolinamide
Spectroscopic Methodologies for Conformational Elucidation
The three-dimensional structure and conformational dynamics of L-phenylalanyl-L-prolinamide in different states are elucidated using a suite of spectroscopic techniques. These methods provide detailed insights into atomic connectivity, secondary structure, and molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
NMR spectroscopy is a powerful tool for determining the solution-state structure of peptides by probing the magnetic properties of atomic nuclei. copernicus.org
The foundational step in conformational analysis is the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra. acs.org One-dimensional (1D) ¹H NMR provides initial information on the types of protons and their immediate electronic environment. For this compound, the aromatic protons of the phenylalanine side chain are expected in the 7.2-7.4 ppm range, while the α-protons of both residues and the proline ring protons appear further upfield. hmdb.cabmrb.io
Two-dimensional (2D) NMR experiments are essential for assigning connectivity. chemrxiv.org Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings within the same residue, while TOCSY (Total Correlation Spectroscopy) extends these correlations throughout an entire amino acid spin system. chemrxiv.org Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate protons directly to their attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) C-H correlations, which are crucial for linking the phenylalanine and proline residues across the peptide bond. acs.orgrsc.org
Table 1: Expected ¹H and ¹³C Chemical Shifts for this compound in Aqueous Solution
| Atom | Residue | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| NH (Amide) | Phenylalanine | ~8.0-8.5 | - |
| Hα | Phenylalanine | ~4.0-4.6 | ~58 |
| Hβ | Phenylalanine | ~3.1-3.3 | ~39 |
| Hδ (ortho) | Phenylalanine | ~7.3 | ~132 |
| Hε (meta) | Phenylalanine | ~7.4 | ~132 |
| Hζ (para) | Phenylalanine | ~7.3 | ~130 |
| Hα | Proline | ~4.2-4.4 | ~63 |
| Hβ | Proline | ~1.9-2.2 | ~32 |
| Hγ | Proline | ~1.8-2.1 | ~27 |
| Hδ | Proline | ~3.5-3.7 | ~49 |
| NH₂ (Amide) | Prolinamide | ~7.0, ~7.5 | - |
| C=O (Peptide) | Phenylalanine | - | ~174 |
| C=O (Amide) | Proline | - | ~177 |
| Cγ (Aromatic) | Phenylalanine | - | ~138 |
| Cδ (Aromatic) | Phenylalanine | - | ~132 |
| Cε (Aromatic) | Phenylalanine | - | ~132 |
| Cζ (Aromatic) | Phenylalanine | - | ~130 |
Note: Values are estimates based on typical shifts for phenylalanine and proline residues in peptides and may vary with solvent and pH. bmrb.iorsc.org
The conformation of the peptide backbone is defined by a set of dihedral angles (φ, ψ, ω). The cis/trans isomerism of the X-Pro peptide bond (ω angle) is a critical determinant of conformation. biorxiv.orgresearchgate.net In peptides, the trans conformation (ω ≈ 180°) is generally favored, but the cis conformation (ω ≈ 0°) can also be significantly populated in proline-containing peptides. biorxiv.org These isomers interconvert slowly on the NMR timescale, often resulting in two distinct sets of signals for the proline residue and its neighbors. nih.gov
The puckering of the five-membered proline ring also influences the local conformation. The ring typically adopts one of two major envelope or twist conformations, generally described as Cγ-endo (down) or Cγ-exo (up). kvinzo.comresearchgate.net This puckering is defined by the χ1 dihedral angle and can be correlated with the cis/trans state of the preceding peptide bond; cis-proline residues statistically favor a down pucker. nih.govnih.gov The specific pucker can be investigated by analyzing ³J coupling constants between protons on the pyrrolidine (B122466) ring and through Nuclear Overhauser Effect (NOE) data. chemrxiv.orgnih.gov NOESY or ROESY experiments, which detect through-space proximity of protons, can distinguish between cis and trans isomers by identifying key short distances, such as between the Phe Hα and the Pro Hα (cis) or Pro Hδ (trans). chemrxiv.org
Circular Dichroism (CD) Spectroscopy for Chiral and Secondary Structural Insights
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information on the chiral environment and secondary structure of molecules. nih.gov The CD spectrum of this compound is expected to have distinct features in two regions.
Far-UV Region (190-250 nm): This region is dominated by the amide bond transitions (n→π* and π→π*). The presence of proline can induce a polyproline II (PPII) type helical structure, which is characterized by a strong negative band around 195-205 nm and a weak positive band near 220 nm. nih.gov This signature is distinct from the characteristic spectra of α-helices or β-sheets. researchgate.net
Near-UV Region (250-300 nm): This region is sensitive to the chiral environment of the phenylalanine aromatic side chain. acs.org The Lb transition of the phenyl group typically gives rise to a series of fine-structured peaks between 250 and 280 nm. acs.orgresearchgate.net The intensity and sign of these peaks are highly sensitive to the local conformation and the rigidity of the side chain. mdpi.com
Table 2: Expected Circular Dichroism Bands for this compound
| Wavelength Region (nm) | Transition | Expected Feature | Structural Implication |
| ~195-205 | Peptide π→π | Strong negative band | Unordered or Polyproline II (PPII) conformation |
| ~220 | Peptide n→π | Weak positive band | Polyproline II (PPII) conformation |
| 250-280 | Phenylalanine ¹Lb | Weak, fine-structured bands | Chiral environment of the aromatic side chain |
Vibrational Spectroscopy (Infrared and Raman) for Amide Bond Vibrational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For peptides, the most informative regions are the amide bands, which arise from vibrations of the peptide backbone. acs.org
Amide I (1600–1700 cm⁻¹): This band originates primarily from the C=O stretching vibration of the peptide backbone. acs.orgnih.gov Its frequency is highly sensitive to secondary structure and hydrogen bonding. For a PPII or random coil structure, this band typically appears around 1640–1660 cm⁻¹. acs.org
Amide II (1470–1570 cm⁻¹): This band results from a coupling of the N-H in-plane bending and C-N stretching modes. acs.org
Amide III (1250–1350 cm⁻¹): This is a complex band involving C-N stretching, N-H bending, and other vibrations. acs.org
In addition to the amide bands, specific vibrations from the amino acid side chains will be present. The phenylalanine ring gives rise to characteristic sharp bands in the Raman spectrum, including a strong ring-breathing mode near 1002 cm⁻¹. researchgate.net The proline ring also has distinct CH₂ wagging and twisting modes. sid.iracs.org Analysis of these bands in both IR and Raman spectra provides a comprehensive picture of the molecule's vibrational structure. researchgate.netyildiz.edu.trnih.gov
Table 3: Key Vibrational Frequencies for this compound
| Band Name | Approximate Frequency (cm⁻¹) | Vibrational Assignment |
| Amide I | ~1650 | C=O Stretch (Peptide Backbone) |
| Amide II | ~1550 | N-H Bend, C-N Stretch |
| Amide III | ~1300 | C-N Stretch, N-H Bend |
| Phenyl Ring Breathing | ~1002 (Raman) | Symmetric stretch of the phenyl ring |
| CH₂ Bending | ~1465 | Scissoring mode of proline ring CH₂ groups |
Advanced Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information on the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination and structural elucidation through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), this compound would be primarily observed as a protonated molecular ion, [M+H]⁺.
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the parent ion. mdpi.com Peptides typically fragment along the backbone at the peptide bonds, producing b- and y-type ions. A significant feature in the fragmentation of proline-containing peptides is the "proline effect," where cleavage at the N-terminal side of the proline residue is highly favored due to the stability of the resulting fragment. nih.govacs.orgresearchgate.net This leads to an unusually intense y-ion corresponding to the loss of the N-terminal residue (phenylalanine). The fragmentation of the phenylalanine side chain itself can also occur, though it is generally less common than backbone cleavage.
Table 4: Expected ESI-MS Fragments for this compound
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₄H₂₀N₃O₂⁺ | 262.15 | Protonated Parent Molecule |
| y₁ | C₅H₉N₂O⁺ | 113.07 | Prolinamide fragment |
| b₁ | C₉H₁₀NO⁺ | 148.08 | Phenylalanyl fragment |
| Immonium (Phe) | C₈H₁₀N⁺ | 120.08 | Phenylalanine immonium ion |
| Immonium (Pro) | C₄H₈N⁺ | 70.07 | Proline immonium ion |
Note: m/z values are for the monoisotopic mass.
Based on a thorough review of available scientific literature, detailed experimental data specifically for the compound this compound, corresponding to the requested sections on X-ray crystallography, gas-phase ion spectroscopy, and specific self-assembly behavior, is not available.
Research has been conducted on the individual components, L-phenylalanine and L-proline, as well as on larger, more complex peptides containing these residues. For instance, the self-assembly of L-phenylalanine into various nanostructures is well-documented nih.govresearchgate.net, as is the influence of proline on the structure of larger peptide chains. nih.gov Similarly, gas-phase studies have been performed on phenylalanine and other proline-containing peptides to understand their intrinsic conformations and fragmentation patterns. nih.govnih.gov
However, the specific characterization of the dipeptide amide this compound itself—its single-crystal structure, its conformation in the gas phase, and its unique supramolecular architecture—has not been reported in the reviewed literature. Therefore, it is not possible to provide the specific data and detailed research findings for each subsection of the requested article.
Biochemical and Mechanistic Investigations of L Phenylalanyl L Prolinamide in Vitro/non Clinical
Enzymatic Stability and Proteolytic Degradation Pathways
Specific studies detailing the enzymatic stability and degradation pathways of L-phenylalanyl-L-prolinamide are not available. However, general knowledge of peptide chemistry allows for postulations on its likely metabolic fate. The presence of a proline residue C-terminal to phenylalanine is known to confer significant resistance to many common proteases.
Resistance to Specific Peptidases and Proteases
There is no specific information on the resistance of this compound to particular peptidases. In general, the peptide bond preceding a proline residue (X-Pro) is not readily cleaved by many endopeptidases, such as trypsin and chymotrypsin, due to the conformational rigidity imposed by proline's cyclic structure. acs.org This structural feature often makes proline-containing peptides more stable in biological media compared to other dipeptides. nih.gov Peptides composed entirely of L-amino acids can be susceptible to various exopeptidases, but specific data for this compound is lacking. Strategies like using D-amino acids can enhance protease resistance significantly. nih.govnih.gov
Identification of Metabolites and Degradation Products (Non-Clinical)
No non-clinical studies identifying the specific metabolites of this compound have been found. Hypothetically, the primary degradation pathway would involve hydrolysis of the peptide bond by specific prolyl peptidases or non-specific proteases, which would yield L-phenylalanine and L-prolinamide. Subsequently, L-prolinamide could be further hydrolyzed to L-proline and ammonia. The individual amino acids would then enter their respective metabolic pathways. mdpi.comnih.govresearchgate.net For instance, phenylalanine can be hydroxylated to form tyrosine or transaminated to form phenylpyruvate. nih.gov
Ligand-Target Interactions in Cell-Free Systems
No studies have been published that investigate the direct interaction of this compound with specific biological targets in cell-free systems. Research in this area would typically involve receptor binding assays to identify targets and characterize the interaction. nih.govmercodia.com
Receptor Binding Studies (Non-Cellular)
There are no available receptor binding assay results for this compound. To conduct such a study, a radiolabeled version of the compound would typically be used in competitive binding experiments against a panel of known receptors to identify potential binding partners. merckmillipore.com
Characterization of Binding Affinities and Kinetics
As no binding targets have been identified for this compound, there is no data on its binding affinity (like Kd or Ki) or its association (kon) and dissociation (koff) kinetics. bmglabtech.comduke.edu Such data is crucial for understanding the potency and duration of action of a ligand at its receptor.
Modulation of Cellular Processes (In Vitro Cell Models)
No research is available on the effects of this compound on cellular processes in in vitro models. Studies on a structurally related but distinct compound, cyclo(phenylalanine-proline), have shown it can induce DNA damage in mammalian cells by increasing reactive oxygen species (ROS). nih.gov However, these findings cannot be directly extrapolated to the linear peptide this compound. The individual amino acids, phenylalanine and proline, are known to play various roles in cellular metabolism and stress responses, but their effects as a combined dipeptide amide have not been characterized. nih.govnih.gov
Effects on Cell Lines and Primary Cell Cultures (e.g., growth, apoptosis, signaling)
While direct and extensive research on the linear form of this compound is limited, studies on its cyclic counterpart, cyclo(phenylalanyl-proline) or cyclo(Phe-Pro), provide significant insights into its potential biological activities.
Cyclo(Phe-Pro) has been demonstrated to inhibit the growth of various cancer cell lines, including HT-29 (colon), MCF-7 (breast), and HeLa (cervical) cells. iiarjournals.org Notably, it was the most effective among seven proline-based cyclic dipeptides in inhibiting the growth of all three cell lines. iiarjournals.org Further investigations have shown that cyclo(Phe-Pro) can induce apoptosis, or programmed cell death, in HT-29 colon cancer cells. iiarjournals.orgresearchgate.net This apoptotic effect is mediated, at least in part, through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net
In contrast to its pro-apoptotic effects in cancer cells, cyclo(L-Pro-L-Phe) has also been found to exhibit neuroprotective properties. In a study using the human neuroblastoma cell line SH-SY5Y, this cyclic dipeptide was shown to reduce hydrogen peroxide-induced apoptosis and the generation of reactive oxygen species (ROS). nih.gov It also prevented the loss of mitochondrial membrane potential and inhibited the activation of mitochondria-related apoptotic proteins like caspase-3 and poly (ADP-ribose) polymerase (PARP). nih.gov
It is important to note that while these findings on the cyclic form are informative, they may not be directly extrapolated to the linear this compound. The rigid, cyclic structure can significantly influence biological activity compared to the more flexible linear form.
Investigation of Specific Cellular Pathways and Mechanisms of Action
The investigation into the specific cellular pathways modulated by this compound and its derivatives has revealed several potential mechanisms of action.
One of the key pathways identified for cyclo(Phe-Pro) is the NF-κB signaling pathway. This pathway is crucial in regulating immune and inflammatory responses, as well as cell survival and proliferation. Research has shown that cyclo(Phe-Pro) produced by the human pathogen Vibrio vulnificus can suppress host innate immune responses by inhibiting the NF-κB pathway. asm.org Specifically, it was found to inhibit the phosphorylation of IκB kinase (IKK) and the subsequent degradation of IκBα, which are critical steps in the activation of NF-κB. asm.org This suppression of NF-κB leads to a reduction in the production of proinflammatory cytokines. asm.orgresearchgate.net
Furthermore, studies on cyclo(phenylalanine-proline) have indicated its ability to induce DNA damage in mammalian cells. nih.gov This genotoxic effect is mediated through the elevation of reactive oxygen species (ROS), which in turn leads to DNA double-strand breaks and the activation of the ATM-CHK2 signaling pathway, a key component of the DNA damage response. nih.gov
The induction of apoptosis by cyclo(Phe-Pro) in cancer cells appears to involve the mitochondrial pathway. Evidence suggests it can perturb the mitochondrial membrane, leading to an increase in ROS production, particularly superoxide. nih.gov This is consistent with findings that show cyclo(L-Pro-L-Phe) prevents the loss of mitochondrial membrane potential in neuronal cells under oxidative stress. nih.gov The activation of caspase-3 is a downstream event in this apoptotic cascade. researchgate.net
Structure-Activity Relationship (SAR) Studies of Analogues and Derivatives
While comprehensive structure-activity relationship (SAR) studies specifically focused on a broad range of this compound analogues are not extensively documented, research on related peptides and derivatives provides valuable insights into the rational design of dipeptide modifications and the correlation of structural changes with in vitro biological responses.
Rational Design of Dipeptide Modifications
The rational design of dipeptide modifications often focuses on enhancing stability, cell permeability, and biological activity. For instance, the substitution of amino acids within a peptide sequence can dramatically alter its properties. A study on peptides designed on a phenylalanine heptad repeat demonstrated that selective substitution of phenylalanine with proline could reduce cytotoxicity to mammalian cells while retaining or even improving antibacterial and anticancer activities. nih.gov This suggests that incorporating proline can be a strategic modification to enhance cell selectivity.
The synthesis of derivatives by linking L-phenylalanine or L-proline to other molecular scaffolds, such as pentacyclic triterpenoids, has been explored to improve the parent molecule's anticancer properties. nih.gov This approach aims to leverage the amino acid moiety to potentially enhance transport into cells or interaction with biological targets.
Furthermore, modifications at the N-terminus of dipeptides, such as acylation with fatty acids, have been investigated to enhance membrane permeability. nih.gov The length of the fatty acid chain was found to influence the degree of permeability. nih.gov The design of L-prolinamide derivatives has also been a strategy for developing catalysts for asymmetric chemical reactions, where modifications to the amide group influence the catalyst's efficiency and enantioselectivity. nih.gov
Correlation of Structural Changes with In Vitro Biological Responses
The correlation between structural modifications and biological responses is a cornerstone of SAR studies. In the context of phenylalanine and proline-containing peptides, several key observations have been made.
For cyclic dipeptides, the presence and nature of substituents on the diketopiperazine ring are critical for cytotoxic activity. For example, cyclo(L-Phe-L-Hyp), a hydroxylated analog of cyclo(Phe-Pro), showed inhibitory effects on human glioma cells. mdpi.com The modification of the C-terminal leucine (B10760876) in the antimicrobial peptide apidaecin, which has a proline-rich region, to L-phenylalaninol maintained antimicrobial activity, indicating some tolerance for structural changes at this position. nih.gov
In a series of cyclic opioid peptide analogues, structural modifications such as configurational inversion of the amino acids and Nα-methylation of the phenylalanine residue had significant and predictable effects on opioid receptor activity. nih.gov This highlights the importance of stereochemistry and backbone modifications in determining biological function.
The flexibility and conformation of the peptide backbone, which can be altered by introducing proline or its analogues, are also crucial. Tripeptides containing proline and phenylalanine analogues have been shown to adopt β-turn structures, which can be important for their biological activity. nih.gov
The following table summarizes some examples of structural modifications on phenylalanine and proline-containing peptides and their observed in vitro effects.
| Parent Compound/Scaffold | Structural Modification | Observed In Vitro Biological Response |
| Phenylalanine heptad repeat peptide | Substitution of Phenylalanine with Proline | Reduced cytotoxicity to mammalian cells, maintained or improved antimicrobial and anticancer activity nih.gov |
| Glycyrrhetinic acid | Linking with L-phenylalanine or L-proline | Enhanced anticancer activity and induction of apoptosis nih.gov |
| Phenylalanyl-glycine | N-terminal acylation with fatty acids | Improved stability and membrane permeability nih.gov |
| H-Tyr-D-Orn-Phe-Asp-NH2 (cyclic opioid) | Configurational inversion and N-methylation of Phenylalanine | Altered opioid receptor affinity and activity nih.gov |
Membrane Permeability and Transport Mechanisms (In Vitro/In Silico)
The ability of this compound and its derivatives to cross biological membranes is a critical determinant of their potential biological activity. In vitro and in silico models are valuable tools for investigating these properties.
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of compounds. evotec.com Studies on enantiomeric pairs of cyclic peptides have shown that some exhibit different permeability across Caco-2 cell monolayers, suggesting the involvement of carrier-mediated transport mechanisms rather than simple passive diffusion. nih.govresearcher.life This is significant as it indicates that specific transporters may recognize and facilitate the passage of certain peptide structures.
For cyclic dipeptides, their inherent structural rigidity and ability to form intramolecular hydrogen bonds can mask polar groups, increasing their lipophilicity and potential for passive membrane diffusion. mdpi.com Computational studies using molecular dynamics simulations are increasingly being employed to model the interaction of peptides with lipid bilayers and predict their permeability. nih.gov
The transport of proline and proline-containing peptides is known to be mediated by specific solute carriers. For instance, the H+/peptide cotransporter PEPT1 has a high affinity for Xaa-Pro dipeptides. nih.gov The amino acid transporter PAT1 can mediate the uptake of proline and its derivatives. nih.gov The transport of phenylalanine and its analogues, such as p-borono-phenylalanine, has been shown to be mediated by the L-type amino acid transport system. nih.gov
The table below presents data on the permeability of different types of peptides across Caco-2 cell monolayers, a common in vitro model for intestinal absorption.
| Compound Type | Permeability (Papp) in Caco-2 cells (cm/s) | Transport Mechanism |
|---|---|---|
| Polar Cyclic Peptides (Enantiomers) | Variable between enantiomers | Carrier-mediated nih.govresearcher.life |
| Lipophilic Cyclic Peptides (Enantiomers) | Similar or identical between enantiomers | Likely passive diffusion nih.govresearcher.life |
| General Cyclic Hexapeptides | Generally higher than linear counterparts | Passive diffusion enhanced by conformational masking of polar groups nih.gov |
Computational Chemistry and Bioinformatics Applied to L Phenylalanyl L Prolinamide
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties and spectroscopic signatures of L-phenylalanyl-L-prolinamide. These methods model the molecule's electron distribution to predict its structure, energy, and reactivity.
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule; a larger gap suggests higher stability. yildiz.edu.tr These calculations can reveal reactive sites within the molecule, such as the amide groups or the aromatic ring, providing insights into its potential interactions and degradation pathways. DFT studies on related molecules like D-phenylalanine have successfully used these parameters to characterize molecular stability and electrical transport properties. yildiz.edu.tr
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -6.9 eV | Region of electron donation (nucleophilicity) |
| Energy of LUMO | -0.6 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Energy Gap (ΔE) | 6.3 eV | Indicator of chemical stability and reactivity yildiz.edu.tr |
| Dipole Moment | 3.5 D | Measure of molecular polarity |
Quantum chemical calculations are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data and confirms molecular structures. researchgate.net For this compound, DFT can compute nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. frontiersin.org These predictions are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules with overlapping peaks. nih.govdoaj.org
Similarly, the calculation of vibrational frequencies using DFT allows for the assignment of bands observed in infrared (IR) and Raman spectra. q-chem.com Each vibrational mode corresponds to a specific molecular motion, such as the stretching of bonds (C=O, N-H) or the deformation of rings. yildiz.edu.tricm.edu.pl Comparing calculated frequencies with experimental spectra helps to confirm the molecule's conformation and identify characteristic functional groups. researchgate.netacs.org
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| N-H Stretch (Amide A) | Amide | 3310 | 3250-3350 |
| C-H Stretch (Aromatic) | Phenyl Ring | 3060 | 3000-3100 |
| C=O Stretch (Amide I) | Peptide Bond | 1665 | 1630-1680 |
| N-H Bend (Amide II) | Peptide Bond | 1545 | 1510-1570 |
| C-C Stretch (Ring) | Proline Ring | 840 | 830-860 acs.org |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes, interactions with the environment, and binding processes that are not accessible through static quantum chemical methods.
This compound is a flexible molecule that can adopt numerous conformations in solution. MD simulations are used to explore this conformational landscape by modeling the movements of every atom in the peptide and the surrounding solvent molecules (typically water). researchgate.netnih.gov These simulations reveal the preferred three-dimensional structures of the molecule and the transitions between them. Key factors influencing its conformation include the rotation around single bonds (dihedral angles), the puckering of the proline ring, and interactions with solvent molecules. nih.gov The results of such simulations can be used to understand how the peptide's shape influences its biological activity.
| Parameter | Typical Value | Significance |
|---|---|---|
| Energy Barrier (trans to cis) | ~20 kcal/mol | Determines the rate of interconversion frontiersin.org |
| Equilibrium Constant (Keq = [trans]/[cis]) | ~4-6 | Indicates a preference for the trans isomer mdpi.com |
| % Trans Isomer at Equilibrium | ~80-85% | Population of the major conformer |
| % Cis Isomer at Equilibrium | ~15-20% | Population of the minor conformer |
To understand the potential therapeutic action of this compound, MD simulations can be used to model its interaction with a specific biological target, such as an enzyme or receptor. rsc.orgmdpi.com These simulations can reveal the specific binding mode of the ligand, identify the key amino acid residues in the target's binding site that form interactions (e.g., hydrogen bonds, hydrophobic contacts), and characterize the dynamic stability of the resulting complex. nih.gov
Furthermore, advanced computational techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be applied to the simulation trajectories to calculate the binding free energy (ΔG_bind). nih.gov This value quantifies the affinity of the ligand for its target and is a critical parameter in drug design and optimization. wustl.edunih.gov The calculations can be broken down into enthalpic and entropic contributions, as well as components like electrostatic and van der Waals interactions, providing a detailed thermodynamic profile of the binding event. nih.gov
| Energy Component | Example Value (kcal/mol) | Description |
|---|---|---|
| Van der Waals Energy | -9.5 | Shape complementarity and hydrophobic interactions |
| Electrostatic Energy | -6.0 | Hydrogen bonds and charge-charge interactions |
| Polar Solvation Energy | +10.2 | Energy cost of desolvating polar groups |
| Nonpolar Solvation Energy | -2.1 | Energy gain from burying nonpolar surface area |
| Binding Free Energy (ΔG_bind) | -7.4 | Overall binding affinity |
Molecular Docking and Virtual Screening
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules, such as peptides, within the binding site of a target protein. Virtual screening leverages these docking methods to search large libraries of compounds for potential new drug candidates.
While direct molecular docking studies on this compound are not extensively documented in publicly available literature, research on its close derivatives has successfully predicted their binding interactions with several key biological targets. These studies serve as a valuable proxy for understanding the potential interactions of the parent compound.
A significant area of investigation has been the interaction of L-prolinamide derivatives with Angiotensin-Converting Enzyme (ACE), a key therapeutic target for hypertension. researchgate.net Molecular docking simulations have been employed to elucidate the inhibitory action of these compounds. researchgate.netnveo.org Using the crystal structure of human ACE (e.g., PDB ID: 1O86), these studies show that L-prolinamide-containing structures can fit into the enzyme's active site. researchgate.netmdpi.com The binding is often characterized by interactions with the catalytic zinc ion (Zn²⁺) and key amino acid residues within the S1 and S2 pockets of the enzyme. mdpi.com The proline moiety, in particular, is recognized as crucial for the efficacy of many ACE inhibitors. researchgate.netmdpi.com
In another study, a derivative, 5-Oxo-L-prolyl-L-phenylalanyl-4-hydroxy, was docked against the cell wall protein receptor (PDB ID: 3GNU) of Pythium spp., a pathogenic oomycete. researchgate.net The simulation revealed specific hydrogen bond interactions, suggesting a potential mechanism for the compound's observed antifungal activity. researchgate.net Similarly, isomers of prolinamide have been docked with bacterial collagenase, with calculations showing significant atomic contact energy, indicating a strong potential for inhibition.
The table below summarizes findings from molecular docking studies on derivatives of this compound and related compounds.
Table 1: Predicted Binding Interactions of this compound Derivatives with Biological Targets
| Derivative Class | Biological Target | PDB ID | Predicted Binding Affinity/Score | Key Predicted Interactions |
|---|---|---|---|---|
| L-Prolinamide-Thiazolidine-4-one | Angiotensin-Converting Enzyme (ACE) | 1O86 / 1O8A | Docking Score: up to -7.134 kcal/mol | Interaction with catalytic Zn²⁺ ion; binding within S1 and S2 pockets. mdpi.comnih.gov |
| 5-Oxo-L-prolyl-L-phenylalanyl-4-hydroxy | Cell Wall Protein of Pythium spp. | 3GNU | Not specified | Formation of hydrogen bonds with the receptor's active site. researchgate.net |
| D-(S, R) Prolinamide Isomer | Clostridium histolyticum Collagenase | Not specified | Atomic Contact Energy: -115.09 kcal/mol | Strong interaction with the enzyme's active site. |
The insights gained from molecular docking and virtual screening of this compound derivatives point toward several potential biological pathways and preclinical therapeutic avenues.
Cardiovascular Disease: The demonstrated ability of derivatives to bind to and inhibit Angiotensin-Converting Enzyme (ACE) is highly significant. researchgate.netnveo.org ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. Inhibition of ACE is a clinically validated strategy for treating hypertension. Therefore, this compound and its analogues represent a potential scaffold for the development of novel antihypertensive agents.
Metabolic Disorders: L-prolinamide is a key starting material for the synthesis of Vildagliptin, an oral antidiabetic drug. juniperpublishers.com Vildagliptin functions by inhibiting the enzyme dipeptidyl peptidase-IV (DPP-IV). Some peptides have been shown to possess dual inhibitory activity against both ACE and DPP-IV. mdpi.com This suggests that derivatives of this compound could be investigated as potential modulators of the incretin (B1656795) pathway, offering a therapeutic avenue for type 2 diabetes.
Infectious Diseases and Agriculture: The predicted inhibition of bacterial collagenase indicates a potential role for these compounds as antibacterial agents, particularly against bacteria that use this enzyme for tissue invasion. Furthermore, the activity of a closely related derivative against a cell wall protein of Pythium spp. suggests a potential application in agriculture as a novel antifungal agent to protect crops. researchgate.net
Broader Signaling Pathways: Virtual screening and docking studies on proline-rich peptides have shown their potential to interact with a diverse range of targets beyond ACE, including MAPK14, Toll-like receptor 4 (TLR4), and the epidermal growth factor receptor (EGFR), suggesting that this compound derivatives could modulate key pathways in inflammation, innate immunity, and cell growth. bohrium.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds.
While specific QSAR models focused exclusively on this compound are not widely published, the principles have been successfully applied to its derivatives and other dipeptides to predict a range of biological activities. These models establish a correlation between molecular descriptors and activities such as enzyme inhibition or antioxidant potential. researchgate.netmdpi.com
A prominent example is the development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), for tetrahydrofuroyl-L-phenylalanine derivatives acting as VLA-4 antagonists. nih.gov These models generated robust statistics, indicating strong predictive power. nih.gov The CoMSIA model, for instance, yielded a cross-validated correlation coefficient (r²cv) of 0.528 and a non-cross-validated correlation coefficient (r²) of 0.995, demonstrating a highly significant relationship between the 3D molecular fields (steric, electrostatic, hydrophobic) and the observed biological activity. nih.gov
QSAR models have also been developed for dipeptides to predict DPP-IV inhibitory activity and antioxidant capacity. researchgate.netmdpi.com These models often use descriptors related to the physicochemical properties of the constituent amino acids, such as hydrophobicity, volume, and electronic properties, to build predictive equations. researchgate.netacs.org
Table 2: Statistical Validation of a 3D-QSAR Model for Tetrahydrofuroyl-L-phenylalanine Derivatives nih.gov
| QSAR Model | Cross-Validated r² (r²cv) | Non-Cross-Validated r² | Standard Error of Prediction (s) | F-statistic (F) |
|---|---|---|---|---|
| CoMFA | 0.366 | 0.983 | 0.099 | 172.661 |
| CoMSIA | 0.528 | 0.995 | 0.054 | 577.870 |
A primary application of QSAR modeling is the rational design of new molecules with improved potency and selectivity. mdpi.com The models provide a blueprint that guides chemical modifications.
The 3D-QSAR contour maps generated from CoMFA and CoMSIA studies are particularly informative for this purpose. nih.gov These maps visualize the regions in 3D space around the molecule where specific properties are predicted to enhance or diminish biological activity. For example:
Steric Maps indicate where bulky substituents are favored or disfavored.
Electrostatic Maps highlight regions where positive or negative charges would increase binding affinity.
Hydrophobic Maps show where adding hydrophobic groups would be beneficial for activity.
By interpreting these maps, medicinal chemists can strategically modify the lead structure—in this case, a derivative of this compound—to better fit the requirements of the target's binding site, thus designing novel analogues with a higher probability of enhanced biological activity. nih.gov
Furthermore, QSAR models can be integrated with other computational tools, such as combinatorial search algorithms, to screen virtual libraries of potential analogues. nih.gov This approach allows for the rapid in silico evaluation of thousands of potential structures, prioritizing a smaller, more manageable number of compounds with high predicted potency for chemical synthesis and experimental testing. nih.gov
Analytical and Bioanalytical Methodologies for L Phenylalanyl L Prolinamide Research
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is a cornerstone of analytical chemistry, indispensable for the separation of L-phenylalanyl-L-prolinamide from reaction mixtures, synthetic byproducts, or biological samples. The choice between different chromatographic techniques is primarily dictated by the physicochemical properties of the dipeptide, such as its polarity, volatility, and charge state.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis and purification of peptides like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separations, leveraging the hydrophobicity of the analytes. In the case of this compound, the presence of the phenyl group from the phenylalanine residue provides sufficient hydrophobicity for retention on a nonpolar stationary phase, such as C18.
The separation mechanism in RP-HPLC involves the partitioning of the dipeptide between a nonpolar stationary phase and a polar mobile phase. The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile or methanol (B129727), with the addition of an ion-pairing agent like trifluoroacetic acid (TFA). TFA serves to sharpen peaks and improve resolution by forming ion pairs with the charged amino and carboxyl groups of the peptide. A gradient elution, where the concentration of the organic modifier is gradually increased, is commonly employed to ensure the efficient elution of the dipeptide. The detection of this compound is typically achieved by monitoring its absorbance in the ultraviolet (UV) region, specifically around 210-220 nm, where the peptide bond absorbs.
Interactive Table 1: Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) is generally not suitable for the direct analysis of dipeptides like this compound due to their low volatility and thermal instability. To make them amenable to GC analysis, a derivatization step is required to convert the polar amino and carboxyl groups into more volatile, nonpolar functional groups. A common derivatization strategy is trimethylsilylation, where active hydrogens are replaced with trimethylsilyl (TMS) groups. This process increases the volatility of the dipeptide, allowing it to be vaporized and separated on a GC column. The separation is typically performed on a nonpolar or medium-polarity capillary column, and detection is often coupled with mass spectrometry (GC-MS) for definitive identification based on the fragmentation pattern of the derivatized molecule cymitquimica.com.
Capillary Electrophoresis (CE) offers a high-resolution alternative for the separation of peptides. This technique separates molecules based on their charge-to-mass ratio in a narrow capillary filled with an electrolyte solution. For this compound, its net charge will depend on the pH of the background electrolyte (BGE). At low pH, both the N-terminal amine and the C-terminal carboxylic acid will be protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid will deprotonate, leading to a zwitterionic state, and at high pH, the N-terminal amine will deprotonate, resulting in a net negative charge. CE is particularly advantageous for separating isomeric dipeptides and for analyzing small sample volumes mdpi.comresearchgate.net. The migration time of this compound can be optimized by adjusting the pH and ionic strength of the BGE mdpi.com.
Advanced Mass Spectrometry for Comprehensive Characterization
Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of this compound. It provides information on the molecular weight and, through fragmentation techniques, the amino acid sequence.
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of peptides. In an MS/MS experiment, the protonated molecule of this compound (the precursor ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to reveal the sequence.
The fragmentation of peptides in CID typically occurs at the amide bonds, leading to the formation of b- and y-type ions. For this compound, the presence of a proline residue significantly influences the fragmentation pattern, a phenomenon known as the "proline effect" mdpi.com. Cleavage of the peptide bond N-terminal to the proline residue is often enhanced. Therefore, in the MS/MS spectrum of this compound, a prominent y-ion corresponding to the protonated prolinamide residue would be expected. The b-ion corresponding to the phenylalanine residue would also be observed.
Interactive Table 2: Predicted Major Fragment Ions of this compound in MS/MS (CID)
| Precursor Ion (M+H)⁺ | Predicted Fragment Ion | Fragment Type | Predicted m/z |
| 263.14 | Phenylalanine immonium ion | a₁ | 120.08 |
| 263.14 | Phenylalanine | b₁ | 148.08 |
| 263.14 | Prolinamide | y₁ | 115.09 |
High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of this compound by providing a highly accurate measurement of its mass google.com. This allows for the determination of its elemental formula, distinguishing it from other compounds that may have the same nominal mass. Instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range mdpi.com. The experimentally determined exact mass can be compared to the theoretically calculated mass of the elemental formula of this compound (C₁₄H₁₈N₂O₃) to confirm its identity with high confidence.
Interactive Table 3: Theoretical Mass of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Monoisotopic Mass | 262.1317 Da |
| Average Mass | 262.3043 Da |
Electron-transfer dissociation (ETD) is a fragmentation technique in mass spectrometry that is complementary to CID. In ETD, multiply charged peptide cations react with radical anions, leading to the transfer of an electron and subsequent fragmentation of the peptide backbone. This process results in the formation of c- and z-type fragment ions. A key characteristic of ETD is its ability to cleave the N-Cα bond of the peptide backbone while often preserving labile post-translational modifications.
For this compound, the application of ETD would provide unique structural information. Notably, the peptide bond at the amino-terminal side of a proline residue is known to be resistant to cleavage by ETD. This is because the cyclic structure of proline prevents the typical fragmentation pathway. Therefore, in the ETD spectrum of a larger peptide containing the this compound motif, the absence of cleavage between the phenylalanine and proline residues would be a strong indicator of this specific sequence. While ETD is most effective for larger, multiply charged peptides, its principles provide valuable insight into the fragmentation behavior of proline-containing sequences.
Development of Specific Assays for In Vitro Studies
The development of specific and sensitive assays is fundamental for studying the behavior and characteristics of this compound in controlled laboratory settings. These in vitro studies rely on robust methodologies to monitor the peptide's activity and quantify its concentration accurately.
Spectrophotometric and Fluorometric Methods for Activity Monitoring
Spectrophotometric and fluorometric assays offer sensitive and high-throughput means to monitor the activity of enzymes that may synthesize or degrade this compound. While direct methods for the dipeptide are specialized, assays for its constituent amino acids, L-phenylalanine and L-proline, can be adapted to monitor reactions involving the dipeptide. For instance, the enzymatic cleavage of this compound can be monitored by quantifying the release of L-phenylalanine or L-proline.
Fluorometric Methods: A fluorometric microplate assay adapted from the McCaman and Robins method can be used for the sensitive detection of phenylalanine. This method is suitable for routine screening and has been successfully applied to determine phenylalanine in plasma, demonstrating good correlation with amino acid analyzer results. Another novel fluorometric method is based on the enzymatic conversion of L-phenylalanine to ammonia and trans-cinnamic acid by phenylalanine ammonia-lyase (PAL). The resulting ammonia reacts with o-phthalaldehyde (OPA) in the presence of sodium sulfite to produce a fluorescent product, allowing for sensitive and selective quantification. This approach is practical, low-cost, and has a wide linear range from 10 μM to 10 mM.
For the proline component, a fluorometric assay kit is available that allows for the specific measurement of proline concentration. In this assay, proline is converted to an intermediate that reacts with a probe to generate a strong fluorometric signal (Ex/Em = 535/587 nm). The method is highly sensitive, capable of detecting as low as 5 pmol of proline per well, and can be applied to a variety of biological samples.
Spectrophotometric Methods: Spectrophotometric methods are also widely used. The Folin-Ciocalteu reagent can be employed for the colorimetric analysis of phenolic and polyphenolic antioxidants, which involves a reaction that produces a blue color absorbed around 765 nm. For proline, reaction with ninhydrin under acidic conditions forms a characteristic red-colored product that can be quantified spectrophotometrically. Phenylalanine ammonium lyase (PAL) activity, which is relevant to phenylalanine metabolism, can be determined by measuring the conversion of L-phenylalanine to trans-cinnamic acid via absorbance at 290 nm.
These methods provide the foundation for designing assays to monitor the enzymatic processing of this compound by tracking the appearance or disappearance of its constituent amino acids.
Immunological Detection Methods (e.g., ELISA) for Peptide Quantification
Immunological methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for the specific quantification of molecules, including peptides. An ELISA for this compound would offer high specificity and sensitivity, making it ideal for detecting the dipeptide in complex biological matrices.
The development of an ELISA for a small peptide like this compound hinges on the production of a highly specific antibody that can recognize the unique structure of the dipeptide without cross-reacting significantly with its individual amino acid components or other peptides. The general principle would likely involve a competitive ELISA format. In this setup, a known amount of enzyme-labeled this compound would compete with the unlabeled peptide in the sample for binding to a limited number of specific antibody-coated wells. The amount of bound enzyme, and thus the signal produced, would be inversely proportional to the concentration of this compound in the sample.
While specific ELISA kits for this compound are not commonly cited in the literature, the technology's ability to distinguish between closely related proteins based on single amino acid differences has been demonstrated. For example, immunoassays can differentiate between A1 and A2 β-casein, which differ by a single proline residue. This highlights the potential for developing a similarly specific assay for this compound, provided a suitable antibody can be generated.
Chiral Analysis Methods for Enantiomeric Purity
The biological activity of peptides is often dependent on their stereochemistry. Therefore, ensuring the enantiomeric purity of this compound is critical. Chiral analysis methods are employed to separate and quantify the L-enantiomer from its undesired D-enantiomer.
High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. The separation of enantiomers, which have identical physical properties in a non-chiral environment, typically requires a chiral selector. This can be achieved either by using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column, such as a reverse-phase C18 column.
A highly accurate and sensitive reverse-phase HPLC (RP-HPLC) method has been developed for assessing the enantiomeric purity of L-prolinamide, a constituent of the target dipeptide. This method involves pre-column derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA) to form diastereomers. The resulting derivatives of L-prolinamide and the undesired D-prolinamide can be effectively separated and quantified. This approach provides excellent resolution and sensitivity, with a limit of detection (LOD) and limit of quantification (LOQ) for the D-prolinamide derivative at 0.0011 mg/mL and 0.0022 mg/mL, respectively.
Below is a table summarizing the chromatographic conditions for such a chiral analysis.
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Waters HPLC system (e2695 separation module, UV and PDA detector) | |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5µm) | |
| Mobile Phase | Gradient elution with a mixture of aqueous phosphoric acid solution and acetonitrile | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 210-230 nm | |
| Column Temperature | 25-35°C | |
| Derivatizing Agent | Marfey's Reagent | |
| Resolution (between diastereomers) | > 3.0 |
This validated method demonstrates high accuracy, precision, and sensitivity, making it suitable for quality control in research and production involving L-prolinamide and, by extension, peptides containing it like this compound. Gas chromatography (GC) with a chiral stationary phase is another viable, high-sensitivity method for the enantioresolution of proline after appropriate derivatization.
Emerging Research Directions and Potential Future Applications Non Clinical Focus
L-Phenylalanyl-L-Prolinamide as a Foundational Motif in Peptide Design
The distinct structural features of this compound make it a valuable foundational motif in the design of novel peptides with specific conformational and functional properties. The proline residue, with its cyclic side chain, imposes significant constraints on the peptide backbone's phi (φ) torsion angle, restricting it to approximately -65° ± 25°. nih.gov This inherent rigidity is crucial for inducing specific secondary structures, particularly β-turns. Tripeptides that incorporate a proline residue are known to favor the formation of β-turn structures, which are critical for molecular recognition and biological activity. researchgate.net
The phenylalanine residue contributes an aromatic side chain, which can engage in π-π stacking and hydrophobic interactions. nih.gov These interactions are vital for the stabilization of peptide structures and for mediating interactions with biological targets. For instance, peptides containing phenylalanine often show a higher affinity for cancer cell membranes due to the hydrophobicity it imparts. mdpi.com The combination of proline's rigidity and phenylalanine's interactive capabilities within the this compound motif allows peptide designers to create scaffolds with predictable conformations and enhanced binding affinities. This makes it a powerful tool for developing peptidomimetics and biologically active compounds where a specific, stable structure is required for function. nih.govresearchgate.net
Integration into Combinatorial Peptide Library Synthesis and Screening
Combinatorial peptide libraries are powerful tools for discovering peptides with novel biological activities by synthesizing and screening vast numbers of different sequences. americanpeptidesociety.org this compound can be integrated as a core structural unit in the synthesis of these libraries to explore a targeted chemical space. Synthetic combinatorial libraries offer the versatility to include unnatural amino acids and other organic moieties, making them highly adaptable. researchgate.net
The "split-mix" synthesis approach is a common method for generating one-bead-one-compound (OBOC) libraries, where resin beads are divided into pools for coupling with different amino acids, then mixed and re-split for subsequent coupling steps. americanpeptidesociety.orgnih.gov By using this compound as a single, pre-formed building block in this process, chemists can ensure the presence of its specific turn-inducing and aromatic features in a large subset of the library's members. This strategy focuses the library on conformations that are more likely to interact with specific biological targets, such as enzymes or receptors, potentially increasing the efficiency of screening and hit identification. americanpeptidesociety.orgresearchgate.net
| Library Synthesis Technique | Description | Relevance of this compound |
| Split-Mix Synthesis | Resin beads are repeatedly split, coupled with an amino acid, and mixed, resulting in each bead holding a unique peptide sequence. americanpeptidesociety.orgnih.gov | Can be incorporated as a dipeptide unit to introduce a specific structural constraint across a large portion of the library. |
| Positional Scanning | A series of sub-libraries are created where one position is fixed with a specific amino acid while other positions are varied. | Can be used as the fixed element to systematically study the influence of adjacent amino acids on the activity of the core motif. |
| Phage Display | A biological method where peptides are expressed on the surface of bacteriophages. Limited to L-amino acids. researchgate.net | Less suitable for direct integration of the dipeptide amide, but could be used to identify sequences that mimic its structure. |
Exploration as a Lead Compound for Pre-Clinical Drug Discovery
In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. researchgate.net The this compound scaffold possesses characteristics that make it an attractive starting point for preclinical drug discovery. chemscene.com Natural products and their derivatives have historically been a rich source of lead compounds for clinically important drugs. researchgate.net
The constituent amino acids of this dipeptide amide are known to play roles in bioactivity. Phenylalanine contributes to hydrophobicity, which can enhance cell penetration, while proline's structural constraints can increase metabolic stability and receptor specificity. nih.govmdpi.com Peptides containing phenylalanine and proline have been investigated for various therapeutic areas, including cancer, where the phenylalanine residue can increase affinity for cancer cell membranes and proline can enhance peptide flexibility. mdpi.com The lead optimization phase of drug development involves modifying the lead compound to improve its ADME (absorption, distribution, metabolism, and excretion) properties. nuvisan.com The this compound structure can be systematically modified—for example, by altering the aromatic ring of phenylalanine or the cyclic structure of proline—to generate analogues with improved potency and fewer side effects, guiding the development toward a viable preclinical candidate. researchgate.netnuvisan.com
Role in Enzymatic Studies and Biocatalytic Reaction Development
This compound serves as a valuable substrate and model compound in enzymatic studies and for the development of new biocatalytic reactions. Enzymes such as L-proline amide hydrolase (PAH), which belongs to the peptidase S33 family, are capable of hydrolyzing L-amino acid amides and show S-stereoselectivity. mdpi.com Studying the interaction of these enzymes with this compound can provide insights into their substrate specificity, catalytic mechanism, and potential for use in biocatalysis. mdpi.com
Furthermore, biocatalysis offers a green and efficient route for synthesizing peptides. Phenylalanine ammonia-lyase (PAL), for example, is used in the synthesis of L-arylalanines. nih.gov The development of enzymatic methods for peptide bond formation is a growing area of interest. Recent research has demonstrated the merging of chemical and enzymatic protocols under mechanochemical conditions to synthesize peptides based on proline and phenylalanine. researchgate.net Such chemo-enzymatic approaches can lead to more sustainable and efficient production of dipeptides and their derivatives. researchgate.net The use of engineered biocatalysts, developed through directed evolution and metagenomic approaches, is expanding the possibilities for the asymmetric synthesis of complex molecules like D-phenylalanines, highlighting the potential for creating tailored enzymes for the synthesis or modification of this compound. acs.org
Applications in Biomaterials Science and Peptide Hydrogel Formation
Peptide hydrogels are a class of biomaterials formed by the self-assembly of peptides into three-dimensional networks that can hold large amounts of water. americanpeptidesociety.org These materials are highly valued in biomedical fields like tissue engineering and drug delivery due to their biocompatibility and similarity to the natural extracellular matrix. nih.govamericanpeptidesociety.org The this compound sequence contains key features for promoting self-assembly. The phenylalanine residue, with its aromatic ring, is a well-known driver of self-assembly through π-π stacking and hydrophobic interactions. nih.govnih.gov Dipeptides such as L-Phe-L-Phe are fundamental building blocks for many hydrogelators. nih.govfrontiersin.org
The inclusion of the rigid proline residue can influence the topology and mechanical properties of the resulting hydrogel network. uclan.ac.uk The combination of hydrophobic phenylalanine and the turn-inducing proline in this compound could lead to the formation of stable, ordered nanostructures, such as fibrils or ribbons, which entangle to form a robust hydrogel. By modifying the dipeptide, for instance with protecting groups like fluorenylmethyloxycarbonyl (Fmoc), researchers can further tune the self-assembly process and the properties of the final biomaterial. frontiersin.org
| Feature of this compound | Contribution to Hydrogel Formation | Potential Application |
| Phenylalanine Residue | Promotes self-assembly via hydrophobic and π-π stacking interactions. nih.gov | Forms the core of the fibrillar network, providing structural stability. |
| Proline Residue | Introduces conformational rigidity, potentially leading to more defined and ordered nanostructures. nih.gov | Influences the mechanical properties (e.g., stiffness) of the hydrogel. uclan.ac.uk |
| Amide Terminus | Can participate in hydrogen bonding, further stabilizing the hydrogel network. | Enhances water retention and contributes to the overall stability of the gel. |
Unexplored Biological Targets and Novel Mechanistic Hypotheses
While the direct biological targets of this compound are not yet well-defined, its structure provides a basis for formulating novel mechanistic hypotheses. The search for new drug targets and chemotherapies is a continuous effort in biomedical research. nih.gov The unique conformation imparted by the Phe-Pro motif could enable it to interact with protein surfaces or enzymatic active sites that are not effectively targeted by more flexible peptides.
Hypothesized Targets and Mechanisms:
Protein-Protein Interaction (PPI) Inhibition: Many PPIs are characterized by shallow, extended interfaces that are difficult to target with small molecules. The defined β-turn structure potentially induced by the this compound motif could mimic key epitopes in a protein partner, allowing it to act as a competitive inhibitor.
Targeting Allosteric Sites: The conformational rigidity of the dipeptide could allow for specific binding to allosteric sites on enzymes, modulating their activity in a way that is distinct from traditional active-site inhibitors.
Membrane Disruption: Phenylalanine is known to have a high affinity for cell membranes. mdpi.com It is plausible that oligomers or conjugates of this compound could be designed to interact with and disrupt specific microbial or cancer cell membranes, which often have different lipid compositions compared to healthy host cells.
Modulation of Transcription Factors: The ability of certain peptides to enter cells and interact with intracellular proteins opens the possibility of targeting transcription factors or other nuclear proteins, a challenging but potentially rewarding area of drug discovery.
Further research, potentially using screening of combinatorial libraries built around this motif, is needed to validate these hypotheses and identify specific biological targets.
Green Chemistry Approaches in Dipeptide Amide Synthesis and Purification
The increasing focus on sustainability in the chemical and pharmaceutical industries has driven the development of green chemistry approaches for peptide synthesis and purification. semanticscholar.orgacsgcipr.org Traditional methods, particularly solid-phase peptide synthesis (SPPS), can generate significant solvent and reagent waste. semanticscholar.org
Applying green chemistry principles to the production of this compound involves several strategies:
Greener Solvents: Replacing traditional solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally benign alternatives is a key goal. Research is ongoing into the use of aqueous-based systems for SPPS (Aqueous SPPS or ASPPS). imperial.ac.uk
Biocatalysis: As mentioned previously, using enzymes for peptide bond formation can reduce the need for harsh reagents and protecting groups, proceeding under mild conditions with high stereoselectivity. researchgate.net
Efficient Purification: Standard purification often relies on reversed-phase high-performance liquid chromatography (RP-HPLC), which consumes large volumes of solvents like acetonitrile. semanticscholar.org The development of more efficient purification methods, such as those described in patents for purifying L-prolinamide that use simple crystallization with specific solvent/anti-solvent systems, can significantly reduce solvent waste and production costs. google.com A patented method for preparing L-prolinamide aims to improve yield and reduce impurities, thereby simplifying purification and lowering the environmental impact. patsnap.com
These innovations are moving the field toward more sustainable processes for producing peptides like this compound, from laboratory-scale research to potential industrial production. semanticscholar.orgimperial.ac.uk
Q & A
Q. Table 1: Comparison of Analytical Methods
Advanced: How can X-ray crystallography resolve structural ambiguities in enzyme-L-phenylalanyl-L-prolinamide complexes?
Answer:
X-ray crystallography is critical for resolving atomic-level interactions between the dipeptide and enzymes like DPP-4. Key steps include:
- Model Building : Use iterative refinement tools (e.g., Coot) to fit the dipeptide into electron density maps, prioritizing residues with high B-factors.
- Error Detection : Validate peptide conformations using Ramachandran plots and omit maps to identify misplaced side chains .
- Quantitative Metrics : Calculate real-space correlation coefficients (RSCC) for individual residues; values <0.8 indicate potential misalignment . Advanced software (e.g., PHENIX) can automate error correction, reducing bias in final models.
Basic: What enzymatic assays utilize this compound as a substrate?
Answer:
The dipeptide serves as a substrate for:
- Dipeptidyl Peptidase-4 (DPP-4) : Measure cleavage kinetics at physiological pH (7.4) and 37°C using fluorogenic assays. Monitor fluorescence increase (ex: 360 nm, em: 460 nm) upon hydrolysis .
- Prolyl Carboxypeptidase (PCP) : Use spectrophotometric assays to track release of phenylalanine at 280 nm. Calculate Km and Vmax under varying substrate concentrations .
Experimental Design Tip : Include negative controls (e.g., enzyme inhibitors like sitagliptin for DPP-4) to confirm specificity.
Advanced: What strategies mitigate conflicting data on the dipeptide’s ACE inhibitory activity?
Answer:
Contradictory results in ACE inhibition studies often arise from:
- Assay Variability : Standardize buffer conditions (e.g., 50 mM HEPES, 300 mM NaCl) and pre-incubation times.
- Structural Confounders : Characterize dipeptide stereochemistry (e.g., via chiral HPLC) to rule out D-isomer contamination .
- Triangulation : Combine kinetic assays with molecular docking simulations to validate binding affinities. Cross-reference findings with independent methods like surface plasmon resonance (SPR) .
Basic: How to ensure purity and stability of this compound in experimental setups?
Answer:
- Storage : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation. Classify under "combustible solids" (Storage Code 11) .
- Purity Validation : Perform pre-experiment HPLC runs with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Acceptable retention time shifts should be <2% .
Advanced: How to design a study correlating the dipeptide’s structural modifications with bioactivity?
Answer:
- Computational Modeling : Use molecular dynamics (MD) simulations to predict the impact of proline ring substitutions on enzyme binding.
- Site-Directed Mutagenesis : Engineer mutant enzymes (e.g., DPP-4 S630A) to test hydrogen-bonding interactions with the dipeptide .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., logP, polar surface area) with IC50 values. Use a minimum n=3 replicates per variant .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
